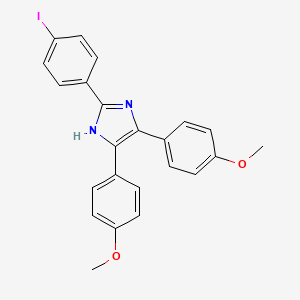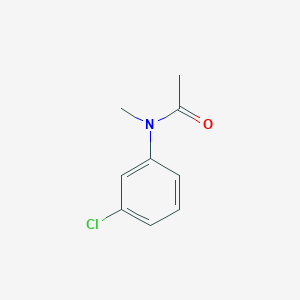
(3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol propionate is a synthetic derivative of testosterone, a naturally occurring anabolic steroid hormone. This compound is known for its potent anabolic and androgenic properties, making it a significant subject of study in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol propionate typically involves the esterification of (3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as hydroxyl or ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, and conditions involving polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol propionate has numerous applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular processes and hormone regulation.
Medicine: Explored for its potential therapeutic uses in hormone replacement therapy, muscle wasting diseases, and osteoporosis.
Industry: Utilized in the development of performance-enhancing drugs and in the synthesis of other steroid derivatives.
Mécanisme D'action
The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that promote anabolic and androgenic effects. The molecular targets include muscle cells, bone cells, and various tissues involved in secondary sexual characteristics. The pathways involved are primarily the androgen receptor signaling pathway and the downstream effects on protein synthesis and cellular growth.
Comparaison Avec Des Composés Similaires
Testosterone: The natural hormone with similar anabolic and androgenic properties.
Nandrolone: Another anabolic steroid with a slightly different structure and reduced androgenic effects.
Methandrostenolone: A synthetic anabolic steroid known for its potent anabolic effects.
Uniqueness: (3beta,17beta)-17-Hydroxy-17-methylandrost-5-ene-3-ol propionate is unique due to its esterified form, which provides a longer half-life and sustained release compared to its non-esterified counterparts. This modification enhances its therapeutic potential and makes it a valuable compound for research and clinical applications.
Propriétés
Numéro CAS |
60883-73-0 |
|---|---|
Formule moléculaire |
C23H36O3 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C23H36O3/c1-5-20(24)26-16-8-11-21(2)15(14-16)6-7-17-18(21)9-12-22(3)19(17)10-13-23(22,4)25/h6,16-19,25H,5,7-14H2,1-4H3/t16-,17+,18-,19-,21-,22-,23-/m0/s1 |
Clé InChI |
YAZVIHSCBXWIRW-ZGIWMXSJSA-N |
SMILES |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)O)C)C |
SMILES isomérique |
CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@]4(C)O)C)C |
SMILES canonique |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3067123.png)







![4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole](/img/structure/B3067167.png)




